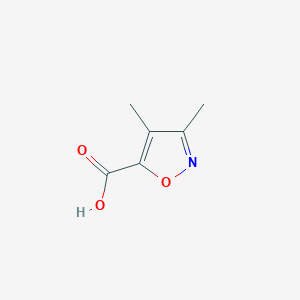
3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide
Vue d'ensemble
Description
3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide is a chemical compound that belongs to the class of quinolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The hydroiodide salt form enhances the compound’s solubility and stability, making it suitable for various research and industrial applications.
Mécanisme D'action
Target of Action
The primary targets of 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide are the 5-HT 1A and 5-HT 7 serotonin receptors . These receptors play a crucial role in the regulation of mood, anxiety, and sleep .
Mode of Action
The compound interacts with its targets by binding to the 5-HT 1A and 5-HT 7 receptors, showing high affinity for these receptors . This interaction results in the activation of these receptors, which can lead to various physiological changes .
Biochemical Pathways
The activation of the 5-HT 1A and 5-HT 7 receptors can affect several biochemical pathways. For instance, the activation of the 5-HT 7 receptor is positively linked to adenylate cyclase , an enzyme that catalyzes the conversion of ATP to cyclic AMP. This can lead to the activation of protein kinase A, which can phosphorylate various target proteins and cause downstream effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound and its ability to reach its targets .
Result of Action
The activation of the 5-HT 1A and 5-HT 7 receptors by this compound can lead to various molecular and cellular effects. For instance, it can modulate neuronal firing, influence neurotransmitter release, and alter gene expression . These effects can contribute to the compound’s potential anxiolytic activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its targets . Additionally, the presence of other molecules can influence the compound’s action by competing for the same targets or by modulating the same pathways .
Analyse Biochimique
Biochemical Properties
3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors . These interactions are essential for modulating neurotransmitter release and signal transduction pathways. The compound’s ability to interact with these receptors suggests its potential use in developing anxiolytic and antidepressant agents.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, inhibiting or activating them depending on the receptor subtype . This binding can lead to changes in intracellular cyclic AMP levels, influencing various downstream signaling pathways. Additionally, the compound can inhibit certain enzymes, altering metabolic flux and gene expression patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Amination: The quinoline derivative undergoes an amination reaction to introduce the amino group at the 3-position.
Reduction: The resulting compound is then subjected to reduction conditions to form the 3,4-dihydro derivative.
Hydroiodide Formation: Finally, the compound is treated with hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, adhering to stringent quality control standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted quinolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted and oxidized quinolinone derivatives, which can have different biological and chemical properties.
Applications De Recherche Scientifique
3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-3,4-dihydro-2H-1-benzopyran derivatives: These compounds share a similar structure and have been studied for their interaction with serotoninergic receptors.
3,4-dihydro-2H-1,4-oxazines:
Uniqueness
3-amino-3,4-dihydro-2(1H)-quinolinone hydroiodide is unique due to its specific quinolinone structure and the presence of the hydroiodide salt, which enhances its solubility and stability. This makes it particularly suitable for various research and industrial applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
3-amino-3,4-dihydro-1H-quinolin-2-one;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.HI/c10-7-5-6-3-1-2-4-8(6)11-9(7)12;/h1-4,7H,5,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYXFDXHRUPCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)N.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-amino-2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B3166635.png)





![(2E)-1-(4-aminophenyl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one](/img/structure/B3166698.png)
![2-[(4-Aminophenyl)thio]-N-(2,5-dichlorophenyl)-propanamide](/img/structure/B3166704.png)
![2-[(4-aminophenyl)thio]-N-(1,3-benzodioxol-5-ylmethyl)propanamide](/img/structure/B3166706.png)





